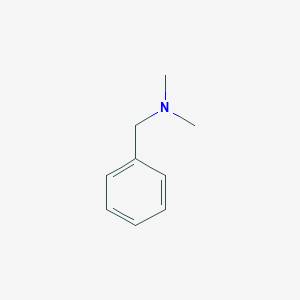

N,N-Dimethylbenzylamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDWLFCJWSEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N, Array | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1875-92-9 (hydrochloride) | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021854 | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

140 °F, 57 °C o.c. | |

| Record name | N-Benzyl dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 1.2 (moderate) | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.58 [mmHg] | |

| Record name | N-Benzyl dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-83-3, 28262-13-7 | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028262137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYP7AXQ1YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-103 °F (USCG, 1999), -75 °C | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzylamine (DMBA) is a versatile tertiary amine with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its core chemical properties, structural features, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide elucidates the catalytic role of DMBA in polyurethane foam formation and epoxy resin curing, supported by mechanistic diagrams. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Chemical Structure and Identification

This compound is an organic compound comprising a benzyl (B1604629) group attached to a dimethylamino functional group.[1] This structure imparts both aromatic and tertiary amine characteristics, which are central to its reactivity and utility.

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-1-phenylmethanamine[2] |

| CAS Number | 103-83-3[1] |

| Molecular Formula | C₉H₁₃N[2] |

| SMILES | CN(C)CC1=CC=CC=C1[2] |

| InChI Key | XXBDWLFCJWSEKW-UHFFFAOYSA-N[2] |

Physicochemical Properties

DMBA is a colorless to light yellow liquid with a characteristic amine-like or aromatic odor.[3][4] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and ether.[4][5]

| Property | Value | Reference(s) |

| Molecular Weight | 135.21 g/mol | [2] |

| Boiling Point | 183-184 °C at 765 mmHg | [4] |

| Melting Point | -75 °C | [1] |

| Density | 0.9 g/mL at 25 °C | [4] |

| Flash Point | Approximately 57 °C (134.6 °F) | [4] |

| pKa | 8.25 in 45% aqueous EtOH | [4] |

Reactivity and Catalytic Activity

This compound's reactivity is dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. It readily neutralizes acids in exothermic reactions to form salts.[4] It is incompatible with strong oxidizing agents, strong acids, and acid halides.[4]

A key industrial application of DMBA is its role as a catalyst in polymerization reactions.

-

Polyurethane Foam Formation: As a tertiary amine catalyst, DMBA accelerates the reaction between isocyanates and polyols, which is the fundamental linkage in polyurethane synthesis.[6][7] It is understood to activate the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group.[7]

-

Epoxy Resin Curing: DMBA serves as an accelerator in the curing of epoxy resins with amine or anhydride (B1165640) hardeners.[8][9] It functions by catalyzing the ring-opening of the epoxide by the hardener, leading to the formation of a cross-linked polymer network.[9][10] The tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzyl chloride with an aqueous solution of dimethylamine (B145610).[3][5][8]

Materials:

-

Benzyl Chloride

-

20-40% (w/w) Aqueous Dimethylamine Solution

-

Microchannel Reactor or a suitable reaction vessel

-

Feed pumps

-

Separatory Funnel

-

Distillation apparatus

Procedure:

-

Prepare a 20-40% (w/w) aqueous solution of dimethylamine.

-

Set up the microchannel reactor or reaction vessel and heat it to a temperature between 60-90°C.[3]

-

Using feed pumps, introduce benzyl chloride and the dimethylamine solution into the reactor at a molar ratio of 1:1.2 to 1:2.2 (benzyl chloride:dimethylamine).[3]

-

Maintain the reaction temperature and allow the reaction to proceed. The residence time in a microchannel reactor will be determined by the reactor volume and flow rates. For a batch reaction in a flask, the benzyl chloride is typically added dropwise to the dimethylamine solution over a period of 2 hours, maintaining the temperature below 40°C.[5][8]

-

After the reaction is complete, cool the resulting oil and water mixture.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper oily layer, which is the crude this compound.

Purification

The crude product can be purified by distillation.

Procedure:

-

The crude this compound can be dried over potassium hydroxide (B78521) (KOH) pellets.[11]

-

Set up a distillation apparatus. To prevent oxidation, the distillation can be performed under a nitrogen atmosphere and from zinc dust.[11]

-

The dimethylamine impurity can be distilled off at atmospheric pressure below 29°C.[8]

-

The this compound can then be distilled under reduced pressure (boiling point 82°C at 18 mmHg).[8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar or mid-polar column such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or an Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) is suitable.[1][12]

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

-

Dissolve the unknown sample in the same solvent to an expected concentration within the calibration range.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[12]

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2-3 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to 250-300°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

-

Identify this compound in the sample by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Dissolve the unknown sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

HPLC Parameters:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water with a buffer (e.g., 0.1% trifluoroacetic acid or triethylamine (B128534) phosphate (B84403) buffer). A typical starting point is a 60:40 (v/v) mixture of methanol and water.[13][14]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength of 210 nm or 254 nm.[12]

Data Analysis:

-

Identify this compound by comparing the retention time of the peak in the sample chromatogram to that of a standard.

-

Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from the standards.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Catalytic cycle of this compound in polyurethane formation.

Caption: Catalytic role of this compound in epoxy resin curing.

References

- 1. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Synthesis of Benzylamine and Derivatives [designer-drug.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wernerblank.com [wernerblank.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. hanepoxy.net [hanepoxy.net]

- 10. youtube.com [youtube.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 14. benchchem.com [benchchem.com]

synthesis pathways for N,N-Dimethylbenzylamine

An In-depth Technical Guide to the Synthesis of N,N-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This compound (DMBA), a tertiary amine with the formula C₆H₅CH₂N(CH₃)₂, is a critical building block and catalyst in a multitude of chemical processes.[1][2] Its utility spans from being an accelerator for epoxy resins and polyurethane foams to a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and quaternary ammonium (B1175870) salts used as phase-transfer catalysts.[3][4][5] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation.

Core Synthesis Pathways

The synthesis of this compound can be accomplished through several key methodologies, each with distinct advantages regarding yield, purity, cost, and scalability. The most prominent of these are the Eschweiler-Clarke reaction, direct alkylation of benzyl (B1604629) derivatives, and reductive amination of benzaldehyde (B42025).

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to yield their corresponding tertiary amines.[6][7] This one-pot procedure utilizes excess formic acid and formaldehyde (B43269) to exhaustively methylate benzylamine (B48309).[8][9] The reaction is irreversible due to the formation of carbon dioxide gas and reliably prevents the formation of quaternary ammonium salts.[6]

Experimental Protocol:

This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.[6][7][8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 mol).

-

Reagent Addition: Slowly add 90% formic acid (2.5 mol), followed by 37% aqueous formaldehyde (2.5 mol). The addition should be done cautiously as the initial reaction can be exothermic.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and maintain for 8-12 hours.[7] The evolution of CO₂ gas should be observed.

-

Work-up: After cooling to room temperature, make the solution basic (pH > 10) by the slow addition of 40% NaOH solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound (boiling point: ~82°C at 18 mmHg).[10][11]

Direct Alkylation via Nucleophilic Substitution

Direct alkylation is a straightforward and common industrial method for producing this compound.[12][13] This pathway typically involves the reaction of benzyl chloride with an excess of dimethylamine (B145610).[10][11] The dimethylamine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol:

This protocol is based on a common industrial synthesis method.[10][11]

-

Reaction Setup: A reaction vessel is charged with a 25% aqueous solution of dimethylamine (e.g., 1088 g, representing a molar ratio of approximately 6:1 to benzyl chloride).

-

Reagent Addition: Benzyl chloride (e.g., 126.6 g, 1.0 mol) is added dropwise to the stirred dimethylamine solution over a period of two hours. The temperature is maintained below 40°C using external cooling.[10][11]

-

Reaction Completion: After the addition is complete, stirring is continued at room temperature for an additional hour to ensure the reaction goes to completion.

-

Phase Separation: The reaction mixture is cooled (e.g., in a refrigerator at 5°C) to facilitate the separation of the organic and aqueous layers.[10]

-

Isolation: The upper oily layer, containing the crude this compound, is separated.

-

Purification: The crude product is purified by steam distillation followed by vacuum distillation.[10] The final product is obtained as a colorless to light yellow liquid.[11] A yield of 76.1% has been reported for this method.[10]

Reductive Amination

Reductive amination is a versatile method that involves the reaction of a carbonyl compound (benzaldehyde) with an amine (dimethylamine) in the presence of a reducing agent. This process first forms an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.[14] Various reducing agents can be employed, including hydrogen with a catalyst (e.g., Pt/C), sodium borohydride, or formic acid (as in the Eschweiler-Clarke reaction).[6][10][15]

Experimental Protocol:

This protocol describes a catalytic hydrogenation approach.[10][16]

-

Catalyst Loading: An autoclave is charged with a suitable catalyst, such as platinum on carbon (Pt/C, 1 mol% based on the amine).[10] The vessel is flushed with an inert gas like argon.

-

Reagent Addition: A solution of benzaldehyde (0.1 mol), dimethylamine (0.1-0.3 mol), a solvent such as methanol (B129727) or ethanol (B145695) (10 mL), and an acid catalyst like p-toluenesulfonic acid (0.5 mL of a 0.2 M solution) is added to the autoclave.[10]

-

Reaction Conditions: The autoclave is sealed and heated to 120°C. Hydrogen gas is introduced to a pressure of 40 bar.[10] The mixture is stirred continuously until hydrogen uptake ceases (typically 0.5-6 hours).

-

Work-up: After cooling and venting the autoclave, the catalyst is removed by filtration.

-

Purification: The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation to yield this compound. This method can achieve very high yields, up to 99%.[10]

Comparison of Synthesis Pathways

The choice of synthesis pathway depends on factors such as available starting materials, required scale, desired purity, and safety considerations.

| Pathway | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |

| Eschweiler-Clarke | Benzylamine, Formaldehyde, Formic Acid | >80%[7] | One-pot reaction; avoids quaternary byproducts; high yields. | Uses corrosive formic acid; CO₂ evolution requires careful venting. |

| Direct Alkylation | Benzyl Chloride, Dimethylamine | ~76%[10] | Readily available and inexpensive starting materials; suitable for large-scale production.[13] | Can produce quaternary ammonium salts as byproducts; benzyl chloride is a lachrymator. |

| Reductive Amination | Benzaldehyde, Dimethylamine, Reducing Agent | Up to 99%[10] | Very high yields and purity; versatile choice of reducing agents. | Requires high-pressure equipment for catalytic hydrogenation; catalysts can be expensive. |

General Experimental Workflow

A typical laboratory-scale synthesis of this compound follows a standardized workflow from reaction setup to final purification.

-

Reaction Setup: Appropriate glassware is assembled, and reactants are measured and charged into the reaction vessel under controlled conditions.

-

Controlled Reaction: The reaction mixture is heated or cooled as required while being stirred to ensure homogeneity and efficient heat transfer.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting materials have been consumed.

-

Work-up: Once complete, the reaction is stopped (quenched), often by cooling and adjusting the pH to neutralize reagents and facilitate product isolation.

-

Extraction: The product is separated from the aqueous phase using an immiscible organic solvent.

-

Drying and Solvent Removal: The combined organic extracts are dried with an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed using a rotary evaporator.

-

Purification: The crude product is purified, most commonly by vacuum distillation, to separate it from non-volatile impurities and unreacted starting materials.[10]

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3][16]

References

- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. BDMA – this compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solved In the first experiment a Eschweiler-Clarke | Chegg.com [chegg.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. atamankimya.com [atamankimya.com]

- 12. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]

- 13. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]

- 14. youtube.com [youtube.com]

- 15. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 16. rsc.org [rsc.org]

N,N-Dimethylbenzylamine CAS number 103-83-3 applications

An In-depth Technical Guide to the Applications of N,N-Dimethylbenzylamine (CAS 103-83-3)

For Researchers, Scientists, and Drug Development Professionals

This compound (BDMA), with CAS number 103-83-3, is a versatile tertiary amine that serves as a crucial component in a multitude of chemical processes. Its utility spans from being a highly effective catalyst in polymer chemistry to a key intermediate in the synthesis of specialized organic compounds. This guide provides a detailed overview of its primary applications, supported by quantitative data, experimental protocols, and process visualizations to aid researchers and professionals in its practical application.

Core Applications of this compound

The principal applications of this compound can be categorized into three main areas:

-

Catalyst in Polyurethane Systems: BDMA is widely used to accelerate the reaction between isocyanates and polyols, which is fundamental to the formation of polyurethane foams. It plays a significant role in controlling the reaction kinetics, thereby influencing the final properties of the foam.[1][2]

-

Curing Agent and Accelerator for Epoxy Resins: In epoxy resin formulations, BDMA functions as a catalyst that promotes the curing process, even at ambient temperatures.[3][4] It facilitates the reaction between the epoxy resin and the hardener, leading to the formation of a durable, cross-linked polymer network with enhanced mechanical and thermal properties.[4]

-

Intermediate in Organic Synthesis: BDMA is a valuable precursor in the synthesis of various organic compounds.[5] A notable application is in the production of quaternary ammonium (B1175870) salts, which are used as phase transfer catalysts, surfactants, and antimicrobial agents.[5][6]

Quantitative Data on Applications

The following tables summarize quantitative data related to the performance of this compound in its key applications.

Polyurethane Foam Catalysis

The selection of an amine catalyst is critical in determining the processing characteristics and final properties of polyurethane foams. The table below provides a comparison of this compound (BDMA) with other common amine catalysts in a standard rigid foam formulation.

Table 1: Comparison of Amine Catalysts in Rigid Polyurethane Foam [7]

| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |

| N,N-Dimethylcyclohexylamine (PC-8) | 28 | 85 | 110 | 32 |

| Triethylenediamine (DABCO) | 18 | 60 | 90 | 30 |

| This compound (BDMA) | 22 | 70 | 100 | 31 |

| Dimethylformamide (DMF) | 35 | 100 | 130 | 33 |

Data adapted from a standard rigid foam formulation with an isocyanate index of 100, a sucrose-glycerine based polyol, and 5 phr water.

Synthesis of Quaternary Ammonium Salts

This compound is a key reactant in the synthesis of N-benzyl-N,N-dimethylalkane-1-ammonium bromides, a class of quaternary ammonium salts. The yields of this reaction with various long-chain n-alkylbromides are presented below.

Table 2: Yields for the Quaternization of this compound with n-Alkylbromides [8]

| n-Alkyl Bromide | Product Alkyl Chain | Yield (%) |

| 1-Bromooctane | C8 | 35 |

| 1-Bromodecane | C10 | 41 |

| 1-Bromododecane (B92323) | C12 | 75 |

| 1-Bromotetradecane | C14 | 81 |

| 1-Bromohexadecane | C16 | 85 |

| 1-Bromooctadecane | C18 | 87 |

| 1-Bromoeicosane | C20 | 89 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl (B1604629) chloride and an aqueous solution of dimethylamine (B145610).

Materials:

-

Benzyl Chloride (126.6 g)

-

25% Aqueous Dimethylamine (1088 g)

-

Separatory Funnel

-

Reaction vessel with stirring and temperature control

Procedure:

-

To the reaction vessel containing the 25% aqueous dimethylamine solution, add the benzyl chloride dropwise over a period of two hours. The molar ratio of dimethylamine to benzyl chloride is approximately 6:1.

-

During the addition, maintain the reaction temperature below 40°C by controlling the rate of addition and, if necessary, using external cooling.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and cool it to 5°C.

-

Allow the mixture to separate into two layers. The upper, oily layer is the crude this compound.

-

Separate and collect the upper oily layer.

-

The crude product can be purified by steam distillation, followed by distillation of the collected oily layer under reduced pressure to remove any residual dimethylamine. A yield of approximately 76% can be expected.

Curing of Epoxy Resin

This protocol provides a general procedure for using this compound as a catalyst in the curing of an epoxy resin with an anhydride (B1165640) hardener.[5][6]

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

Nadic methyl anhydride (NMA) hardener

-

This compound (BDMA) catalyst

-

Mixing vessel

-

Curing oven

Procedure:

-

In the mixing vessel, combine the DGEBA epoxy resin and the NMA hardener in the desired stoichiometric ratio.

-

Add the this compound catalyst to the mixture. The concentration of the catalyst can be varied to control the curing time, but a typical starting point is in the range of 0.5-2.0 parts per hundred parts of resin (phr).

-

Thoroughly mix the components until a homogeneous mixture is obtained.

-

Pour the mixture into a mold or apply it to the desired substrate.

-

Cure the resin at the desired temperature. The curing can be performed at ambient temperature, but for optimal properties, a post-curing step at an elevated temperature (e.g., 120-150°C) is often employed. The curing time will depend on the temperature and the concentration of the catalyst.

Synthesis of a Quaternary Ammonium Salt

This protocol describes the synthesis of N-benzyl-N,N-dimethyldodecyl-1-ammonium bromide from this compound and 1-bromododecane.[8]

Materials:

-

This compound

-

1-Bromododecane

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Crystallization dish

Procedure:

-

In the reaction flask, dissolve this compound (0.007 mol) in dry ethanol (25 ml).

-

To this solution, add 1-bromododecane (0.01 mol).

-

Heat the reaction mixture to reflux and maintain it under reflux for 28 hours with continuous stirring.

-

After the reflux period, evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from acetone.

-

Wash the resulting crystals with ether and allow them to dry at room temperature. A yield of approximately 75% can be expected.[8]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Catalytic role of BDMA in polyurethane formation.

Caption: Synthesis of a quaternary ammonium salt from BDMA.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. US3437608A - Gel-rise retardation in polyurethane foams - Google Patents [patents.google.com]

- 4. newtopchem.com [newtopchem.com]

- 5. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. bdmaee.net [bdmaee.net]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N,N-Dimethylbenzylamine (DMBA) in various organic solvents. Understanding the solubility characteristics of this versatile tertiary amine is critical for its application as a catalyst in polymerization, an intermediate in organic synthesis, and in the formulation of pharmaceuticals. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Physical and Chemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is a tertiary amine consisting of a benzyl (B1604629) group and two methyl groups attached to a nitrogen atom. Its molecular structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility in different solvent classes.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported with some variation. The available data is summarized below.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 8 g/L | 20 |

| Water | H₂O | 1.2 g/100mL | Not Specified |

| Water | H₂O | 12.0 g/100mL | Not Specified |

Note: The discrepancies in the reported water solubility values may be attributable to different experimental methodologies and conditions.

Qualitative Solubility in Organic Solvents

While specific quantitative data is limited, the qualitative solubility of this compound in common organic solvents is well-established. This information is crucial for solvent selection in various applications.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Good solubility/Soluble[2][3] |

| Ethers | Diethyl Ether | Good solubility/Soluble[2][3] |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Data not readily available |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Data not readily available |

| Halogenated Solvents | Chloroform | Very slightly soluble[2] |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Very soluble[2] |

| Acids | Glacial Acetic Acid | Sparingly soluble[2] |

Experimental Protocol for Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This protocol is based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity ≥ 99%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with airtight caps

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The goal is to create a heterogeneous mixture with undissolved solute.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow for the complete separation of the liquid and undissolved phases.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the solvent can be evaporated from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute), and the mass of the remaining this compound can be determined.

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., GC-FID or UV-Vis spectrophotometry).

-

Dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass or concentration of this compound determined in the known volume of the saturated solution.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and the selected solvent before starting the experiment.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in various solvents for a specific application.

Caption: Workflow for solubility assessment of this compound.

Signaling Pathways and Logical Relationships

In the context of the physical property of solubility, there are no biological "signaling pathways" to consider. However, the logical relationships governing solubility can be understood through the principle of "like dissolves like." The diagram below illustrates the key molecular interactions that determine the solubility of this compound in different types of solvents.

Caption: Factors influencing this compound solubility.

References

electrophilic substitution mechanisms involving N,N-Dimethylbenzylamine

An In-depth Technical Guide to the Electrophilic Substitution Mechanisms of N,N-Dimethylbenzylamine

Introduction

This compound is an organic compound featuring a benzyl (B1604629) group attached to a dimethylamino moiety. As a substituted aromatic compound, its benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic synthesis. This technical guide provides a comprehensive overview of the mechanisms, regioselectivity, and experimental considerations for the electrophilic substitution reactions of this compound. The reactivity and orientation of substitution are critically dependent on the reaction conditions, particularly the acidity of the medium, which alters the nature of the directing group. This document is intended for researchers, chemists, and professionals in drug development who utilize substituted aromatic compounds as synthetic intermediates.

Core Concepts: The Duality of the N,N-Dimethylbenzylamino Group

The substituent already present on an aromatic ring governs the regioselectivity and rate of subsequent electrophilic substitution reactions. In this compound, the directing group is the N,N-dimethylbenzylamino moiety (-CH₂N(CH₃)₂). Its influence is not static; it changes dramatically based on the reaction's pH.

Directing Effect in Neutral or Mildly Acidic Conditions

Under neutral or weakly acidic conditions, the -CH₂N(CH₃)₂ group acts as a weak activating group and is an ortho, para-director. The alkyl portion of the group donates electron density to the ring via a positive inductive effect (+I), making the ring more nucleophilic than benzene. The nitrogen's lone pair is not directly conjugated with the ring, so its influence is primarily transmitted through the methylene (B1212753) bridge. The inductive activation directs incoming electrophiles to the ortho and para positions.

Directing Effect in Strongly Acidic Conditions

In strongly acidic media, such as the mixture of sulfuric and nitric acids used for nitration, the basic nitrogen atom of the dimethylamino group is protonated.[1][2] This converts the substituent into an N,N-dimethylbenzylammonium group (-CH₂N⁺H(CH₃)₂). This positively charged group exerts a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the ring towards electrophilic attack. This deactivating group directs incoming electrophiles to the meta position, as this position is the least destabilized by the electron-withdrawing effect.[3][4]

The following diagram illustrates this critical, condition-dependent duality.

Mechanistic Pathways of Electrophilic Aromatic Substitution

The general mechanism for EAS proceeds in two principal steps:

-

Attack by the Aromatic Ring : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step.

-

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The stability of the intermediate arenium ion determines the regiochemical outcome.

-

Ortho/Para Attack : For an activating group, resonance structures of the arenium ion for ortho and para attack are more stable because the positive charge can be delocalized onto the carbon bearing the substituent, which is stabilized by the electron-donating nature of the group.

-

Meta Attack : For a deactivating group (like the protonated -CH₂N⁺H(CH₃)₂), meta attack is favored because the resulting arenium ion avoids placing the positive charge on the carbon adjacent to the already positively charged substituent, which would be a highly unstable arrangement.

Specific Electrophilic Substitution Reactions

Nitration

Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid. These strongly acidic conditions ensure the protonation of the this compound, leading to the formation of the meta-substituted product.

Mechanism : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The deactivated aromatic ring then attacks the nitronium ion.

| Parameter | Details |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Electrophile | Nitronium ion (NO₂⁺) |

| Typical Conditions | 0-10 °C, slow addition of substrate to mixed acid |

| Expected Product | 1-(3-nitrobenzyl)-N,N-dimethylamine |

| Regioselectivity | Predominantly meta |

| Yield | Moderate (Deactivated rings react slower than benzene) |

Experimental Protocol (Adapted from standard nitration procedures[5][6])

-

Preparation : Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.

-

Reaction : Slowly add this compound (1.0 eq) dropwise to the stirred nitrating mixture, ensuring the internal temperature does not exceed 10-15 °C.

-

Stirring : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture onto crushed ice. The product may precipitate or form an oil.

-

Neutralization : Slowly neutralize the aqueous solution with a base (e.g., NaOH or Na₂CO₃ solution) while cooling to deprotonate the amine and precipitate the product fully.

-

Isolation : Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography or distillation.

Halogenation

Halogenation can be achieved with various reagents. The choice of reagent and catalyst determines the reaction conditions and, consequently, the regioselectivity.

-

With Br₂ and a Lewis Acid (e.g., FeBr₃) : These conditions can be problematic. The basic amine can form a complex with the Lewis acid catalyst, deactivating the ring and inhibiting the reaction, similar to the issue with Friedel-Crafts reactions.

-

With N-Bromosuccinimide (NBS) : NBS provides a source of electrophilic bromine under milder, often neutral, conditions. This avoids strong acids, favoring ortho and para substitution.

| Parameter | Details (Using NBS) |

| Reagents | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄, CH₂Cl₂) |

| Electrophile | Br⁺ (or polarized Br from NBS) |

| Typical Conditions | 0 °C to room temperature, often in the dark |

| Expected Products | 1-(4-bromobenzyl)-N,N-dimethylamine (para), 1-(2-bromobenzyl)-N,N-dimethylamine (ortho) |

| Regioselectivity | Ortho, Para (Para usually favored due to less steric hindrance) |

| Yield | Generally good for activated/mildly activated rings |

Experimental Protocol (Adapted from NBS bromination of activated rings[7])

-

Preparation : In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Reaction : Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes with vigorous stirring.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 5-7 hours. Monitor the reaction's progress by TLC.

-

Work-up : Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification : Purify the resulting mixture of ortho and para isomers via column chromatography.

Sulfonation

Sulfonation is conducted using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). These conditions are strongly acidic, leading to the protonation of the amine and directing the substitution to the meta position.

Mechanism : The electrophile is sulfur trioxide (SO₃) or its protonated form. The deactivated ring attacks SO₃, and subsequent deprotonation yields the sulfonic acid.

| Parameter | Details |

| Reagents | Fuming Sulfuric Acid (H₂SO₄ + SO₃) |

| Electrophile | SO₃ |

| Typical Conditions | Room temperature or gentle heating |

| Expected Product | 3-((dimethylamino)methyl)benzenesulfonic acid |

| Regioselectivity | Meta |

| Yield | Variable; the reaction is reversible |

Experimental Protocol (Adapted from general sulfonation procedures[6])

-

Reaction : In a flask, place fuming sulfuric acid (excess). Cool in an ice bath.

-

Addition : Slowly add this compound dropwise with stirring, maintaining a low temperature.

-

Heating : After addition, carefully heat the reaction mixture (e.g., to 40-50 °C) for several hours until TLC indicates consumption of the starting material.

-

Work-up : Cool the reaction mixture and pour it carefully onto a large amount of crushed ice.

-

Isolation : The resulting sulfonic acid is highly water-soluble. It can often be precipitated by adding a concentrated solution of NaCl (salting out) and then collected by filtration.

Friedel-Crafts Alkylation and Acylation

This acid-base reaction forms a complex that:

-

Deactivates the Catalyst : The Lewis acid is tied up and cannot activate the alkyl/acyl halide.

-

Deactivates the Ring : The complexation places a positive charge on the nitrogen, creating a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack.

General Experimental Workflow

A typical experimental procedure for an electrophilic aromatic substitution reaction follows a standardized workflow from setup to analysis.

Conclusion

The electrophilic substitution of this compound is a prime example of how reaction conditions dictate mechanistic pathways and product outcomes. The basicity of the dimethylamino group is the controlling factor. In strongly acidic environments, protonation leads to a deactivated ring and meta-directing effects. In neutral or mild conditions, the substituent acts as a weak ortho, para-director. Friedel-Crafts reactions are generally precluded due to the Lewis basicity of the nitrogen atom. A thorough understanding of these principles is essential for chemists and researchers to effectively design synthetic routes and predict the products of reactions involving this and similar benzylamine (B48309) derivatives.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. byjus.com [byjus.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. benchchem.com [benchchem.com]

The Nucleophilic Versatility of N,N-Dimethylbenzylamine: A Technical Guide for Chemical Synthesis and Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzylamine (BDMA), a tertiary amine featuring a benzyl (B1604629) group and two methyl groups attached to a nitrogen atom, is a versatile and widely utilized compound in organic synthesis and polymer chemistry. Its significance stems from the nucleophilic character of the nitrogen atom, which possesses a lone pair of electrons, enabling it to function as a potent nucleophile and a Brønsted base. This technical guide provides an in-depth exploration of the nucleophilic functions of BDMA in various chemical reactions. It details its role as a direct reactant in quaternization reactions for the synthesis of phase-transfer catalysts and its catalytic activity in the formation of polyurethanes and the curing of epoxy resins. Furthermore, this guide elucidates its potential as a catalyst in carbon-carbon bond-forming reactions such as the Baylis-Hillman and Michael additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (BDMA) is a colorless to pale yellow liquid with a characteristic amine odor. Its molecular structure, consisting of a benzyl group and two methyl groups bonded to a nitrogen atom, confers upon it a unique combination of steric and electronic properties. The nitrogen atom's lone pair of electrons is readily available for nucleophilic attack, making BDMA a valuable reagent and catalyst in a multitude of chemical transformations.[1][2] This guide focuses on the nucleophilic attributes of BDMA, providing a detailed technical overview of its applications in key chemical reactions.

Nucleophilic Reactivity of this compound

The core of BDMA's utility lies in the nucleophilicity of its tertiary amine nitrogen. This allows it to react with electrophilic centers, initiating a variety of chemical processes.

Quaternization Reactions: Synthesis of Quaternary Ammonium (B1175870) Salts

A primary and well-established nucleophilic function of BDMA is its participation in quaternization reactions. In these reactions, BDMA's nitrogen atom attacks an electrophilic carbon, typically from an alkyl halide or an epoxide, to form a quaternary ammonium salt.[3][4] These salts, particularly those with long alkyl chains, are widely used as phase-transfer catalysts, surfactants, and antimicrobial agents.[3][5]

The reaction of BDMA with alkyl halides is a classic SN2 reaction where the nitrogen atom acts as the nucleophile, displacing the halide ion.

Reaction Scheme: Quaternization of this compound with an Alkyl Bromide

Caption: Quaternization of BDMA with an alkyl bromide.

Quantitative Data for Quaternization with n-Alkylbromides

The efficiency of the quaternization reaction is dependent on the nature of the alkyl halide and the reaction conditions. The following table summarizes the yields for the synthesis of various N-benzyl-N,N-dimethyl-N-alkylammonium bromides.

| Alkyl Group (R) | Alkyl Bromide | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| n-Octyl | 1-Bromooctane | 28 | 85 | 55-58 |

| n-Decyl | 1-Bromodecane | 24 | 89 | 63-66 |

| n-Dodecyl | 1-Bromododecane (B92323) | 18 | 92 | 68-71 |

| n-Tetradecyl | 1-Bromotetradecane | 18 | 95 | 72-75 |

| n-Hexadecyl | 1-Bromohexadecane | 18 | 94 | 76-79 |

| n-Octadecyl | 1-Bromooctadecane | 18 | 93 | 80-83 |

Data compiled from Kuča et al. (2004).[3]

Experimental Protocol: Synthesis of N-benzyl-N,N-dimethyl-N-dodecylammonium bromide [3]

-

To a 250 mL Erlenmeyer flask equipped with a reflux condenser, add 100 mL of butanone.

-

Add 13.5 g (0.1 mol) of this compound to the butanone.

-

Add 24.9 g (0.1 mol) of 1-bromododecane to the reaction mixture.

-

Stir the mixture and heat to reflux for 18 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Place the flask in a freezer at -20 °C for 12 hours to facilitate crystallization.

-

Collect the crude product by filtration and wash with cold butanone.

-

Dry the product under reduced pressure.

-

If necessary, recrystallize the product from dry butanone (e.g., 10 g of product in 50 mL of butanone) to obtain a pure white solid.

Catalytic Functions of this compound

BDMA's nucleophilicity is also the cornerstone of its catalytic activity in several important polymerization and organic reactions. In these roles, BDMA typically acts as a nucleophilic catalyst, forming a highly reactive intermediate that facilitates the main reaction.

Polyurethane Foam Production

In the manufacturing of polyurethane foams, BDMA serves as a highly effective catalyst.[6][7] The formation of polyurethane involves the reaction between a polyol and an isocyanate. BDMA accelerates this "gelling" reaction through a nucleophilic catalysis mechanism.

Workflow: Catalytic Role of BDMA in Polyurethane Formation

Caption: Catalytic cycle of BDMA in urethane formation.

The nitrogen atom of BDMA attacks the electrophilic carbon of the isocyanate group, forming a reactive zwitterionic intermediate. This intermediate is more susceptible to attack by the hydroxyl groups of the polyol, leading to the formation of the urethane linkage and regeneration of the BDMA catalyst. This catalytic action significantly increases the rate of the gelling reaction, which is crucial for achieving the desired foam properties.[8][9]

Quantitative Impact of BDMA on Polyurethane Foam Adhesion

The concentration of BDMA can significantly influence the final properties of the polyurethane foam. For instance, studies have shown that the adhesion of polyurethane foam to substrates can be enhanced by the inclusion of BDMA.

| BDMA Concentration (%) | Adhesion Improvement (Peel Strength) |

| 1.5 | 50% increase on glass substrates |

Data from a 2020 study on polyurethane foam adhesion.[10]

Experimental Protocol: Illustrative Polyurethane Foam Formulation [11][12]

This protocol provides a general guideline. The exact amounts should be optimized for specific applications.

-

Polyol Premix Preparation:

-

In a suitable container, thoroughly mix the polyol (e.g., a polyether polyol), water (blowing agent), silicone surfactant (foam stabilizer), and this compound (catalyst). A typical amine catalyst concentration ranges from 0.1 to 1.0 parts per hundred parts of polyol (php).

-

-

Foaming Process:

-

Add the desired amount of isocyanate (e.g., toluene (B28343) diisocyanate - TDI or methylene (B1212753) diphenyl diisocyanate - MDI) to the polyol premix. The isocyanate index (ratio of isocyanate groups to hydroxyl groups) is typically between 85 and 115.

-

Immediately and vigorously mix the components for a short period (e.g., 5-10 seconds).

-

Pour the reacting mixture into a mold.

-

Observe the cream time (start of foam rise), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).

-

Allow the foam to cure at ambient or elevated temperature.

-

Epoxy Resin Curing

BDMA is also widely employed as a catalyst or accelerator for the curing of epoxy resins.[13][14] Epoxy resins are cured by reacting them with a hardener, which can be an amine or an anhydride (B1165640). BDMA's nucleophilic nitrogen can catalyze the curing process in several ways.

When an amine hardener is used, BDMA can act as a co-catalyst, activating the epoxy ring and making it more susceptible to attack by the primary or secondary amines of the hardener. In anhydride curing systems, BDMA's nucleophilic attack on the anhydride generates a carboxylate anion, which then initiates the ring-opening polymerization of the epoxy resin.

Logical Relationship: BDMA's Role in Epoxy Curing

Caption: BDMA's catalytic role in epoxy resin curing.

Experimental Protocol: Evaluation of BDMA's Effect on Epoxy Curing [15][16]

This protocol outlines a method to determine the effect of BDMA concentration on the gel time of an epoxy resin system.

-

Formulation Preparation:

-

Prepare several formulations of a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with a fixed amount of an amine hardener (e.g., isophorone (B1672270) diamine - IPDA).

-

To each formulation, add a different concentration of BDMA (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of the resin).

-

-

Gel Time Measurement:

-

For each formulation, mix the components thoroughly at a controlled temperature.

-

Periodically probe the mixture with a spatula or a dedicated gel time meter to determine the point at which the liquid resin transforms into a gel-like solid.

-

Record the gel time for each BDMA concentration.

-

-

Data Analysis:

-

Plot the gel time as a function of BDMA concentration to observe the catalytic effect.

-

Expected Quantitative Data for Epoxy Curing with BDMA

The addition of BDMA is expected to significantly reduce the gel time of the epoxy resin system.

| BDMA Concentration (wt%) | Gel Time (minutes) at Room Temperature (approx.) |

| 0 | > 240 |

| 0.5 | 120 - 150 |

| 1.0 | 60 - 90 |

| 1.5 | 30 - 60 |

| 2.0 | < 30 |

Note: These are illustrative values and will vary depending on the specific epoxy resin, hardener, and temperature.

Baylis-Hillman Reaction